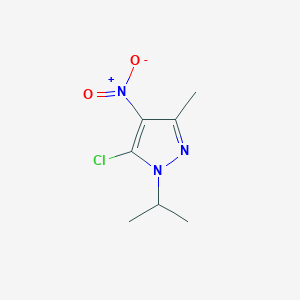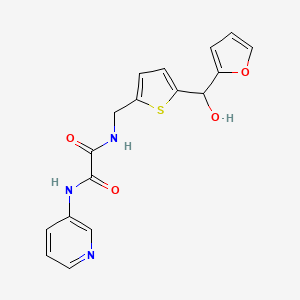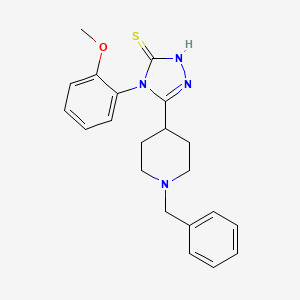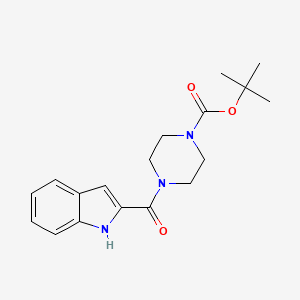
2-(1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-5-(p-tolyl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the 1,2,3-triazole and 1,3,4-oxadiazole rings. These rings can participate in a variety of chemical reactions, particularly those involving nucleophilic attack or electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxyphenyl group could increase its lipophilicity, potentially influencing its solubility and permeability. The 1,2,3-triazole and 1,3,4-oxadiazole rings could also influence its electronic properties .Aplicaciones Científicas De Investigación
Antibacterial Activity
- A study focused on the synthesis and characterization of similar compounds, highlighting their significant antibacterial activity. These compounds, including variations with substituted-phenyl groups, were tested against various bacterial strains, demonstrating potential as antibacterial agents (Rai et al., 2009).
Anticonvulsant Potency
- Research into bisubstituted 1,3,4-oxadiazoles and 1H-1,2,4-triazoles revealed compounds with notable anticonvulsant activity. This suggests their potential application in the development of new treatments for epilepsy (Tsitsa et al., 1989).
Aldose Reductase Inhibition
- Oxadiazole derivatives have been synthesized and tested for their inhibition of aldose reductase, an enzyme involved in diabetic complications like cataracts. Some derivatives exhibited potent inhibitory activity, indicating their potential in treating or preventing such complications (La Motta et al., 2008).
Catalysis in Aqueous Media
- The synthesis of palladium(II) complexes using oxadiazole derivatives as ligands has been explored. These complexes have shown high turnover numbers in C-C cross-coupling reactions under green chemistry conditions, suggesting their utility in sustainable chemical processes (Bumagin et al., 2018).
Corrosion Inhibition
- The corrosion inhibition properties of benzimidazole bearing 1,3,4-oxadiazoles on mild steel in sulfuric acid were studied. These derivatives demonstrated protective behavior against corrosion, indicating their application in material science and engineering (Ammal et al., 2018).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[1-(2-methoxyphenyl)-5-methyltriazol-4-yl]-5-(4-methylphenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2/c1-12-8-10-14(11-9-12)18-21-22-19(26-18)17-13(2)24(23-20-17)15-6-4-5-7-16(15)25-3/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIQBJRWBHWZNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)C3=C(N(N=N3)C4=CC=CC=C4OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

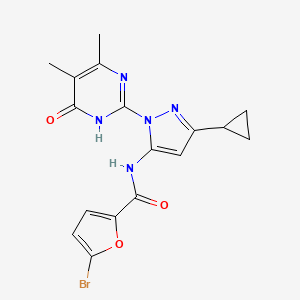
![N-(2,5-dimethylphenyl)-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B3014817.png)

![Tert-butyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B3014821.png)

![4-Bromo-2-{[(2-bromo-4-methylphenyl)amino]methyl}phenol](/img/structure/B3014823.png)
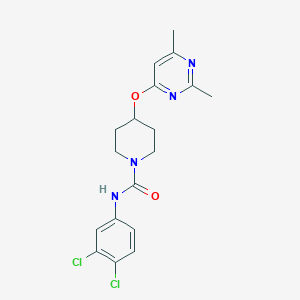

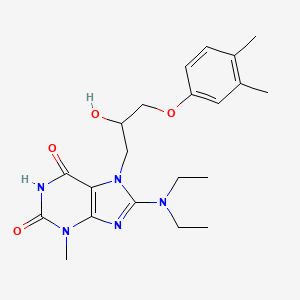
![(3Ar,7aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carboxylic acid](/img/structure/B3014830.png)
